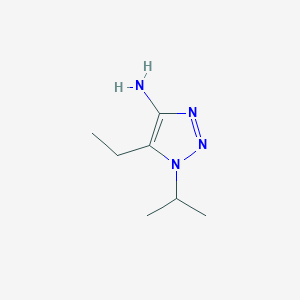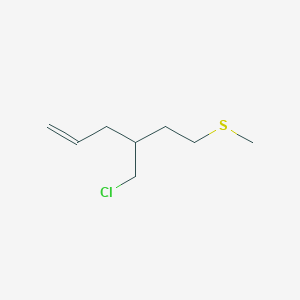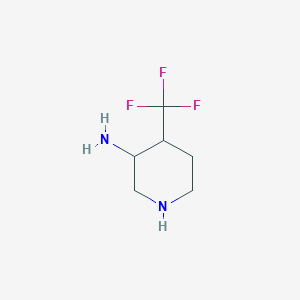amine](/img/structure/B13183715.png)
[1-(5-Methylfuran-2-YL)ethyl](propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methylfuran-2-YL)ethylamine: is an organic compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol This compound features a furan ring substituted with a methyl group at the 5-position and an ethyl group at the 1-position, which is further substituted with a propylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylfuran-2-YL)ethylamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-methylfuran, which can be obtained through the methylation of furan.
Alkylation: The 5-methylfuran undergoes alkylation with ethyl bromide in the presence of a strong base such as sodium hydride to form 1-(5-methylfuran-2-yl)ethane.
Amination: The final step involves the amination of 1-(5-methylfuran-2-yl)ethane with propylamine under suitable conditions, such as heating in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of 1-(5-Methylfuran-2-YL)ethylamine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 1-(5-Methylfuran-2-YL)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the propylamine moiety can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted amines.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: 1-(5-Methylfuran-2-YL)ethylamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: 1-(5-Methylfuran-2-YL)ethylamine is explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry:
Material Science: The compound is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(5-Methylfuran-2-YL)ethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, ultimately influencing cellular processes .
Comparación Con Compuestos Similares
1-(5-Methylfuran-2-yl)ethanone: A related compound with a ketone group instead of the amine group.
1-(5-Methylfuran-2-yl)ethanol: An alcohol derivative of the compound.
1-(5-Methylfuran-2-yl)ethylamine: A simpler amine derivative without the propyl group.
Uniqueness:
Structural Features: The presence of both the furan ring and the propylamine group makes 1-(5-Methylfuran-2-YL)ethylamine unique, providing distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H17NO |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
N-[1-(5-methylfuran-2-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C10H17NO/c1-4-7-11-9(3)10-6-5-8(2)12-10/h5-6,9,11H,4,7H2,1-3H3 |
Clave InChI |
KECJRBDMKCEXRA-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(C)C1=CC=C(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dimethyl-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B13183636.png)
![6-Hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13183638.png)
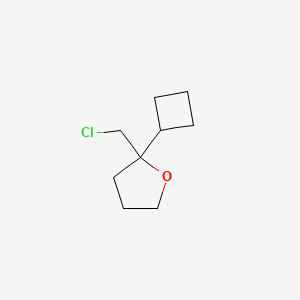
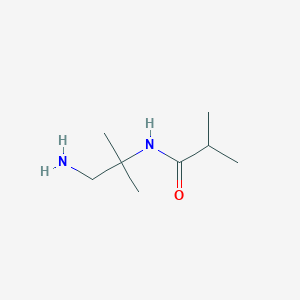
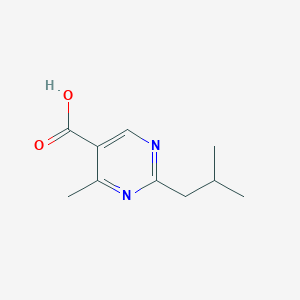
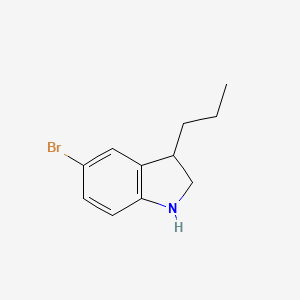

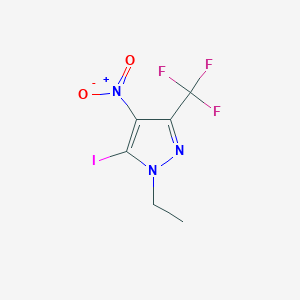
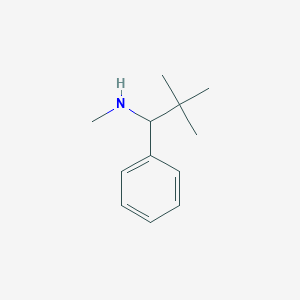
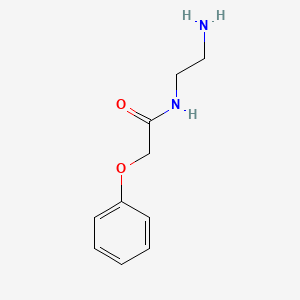
![1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13183701.png)
